molecular formula C18H16N6O B11647987 3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide

Cat. No.: B11647987
M. Wt: 332.4 g/mol
InChI Key: LPFPTZYELHMMDL-UDWIEESQSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide is a complex organic compound that combines the structural features of benzotriazole and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanoic acid hydrazide with indole-3-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole and indole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole and indole moieties can bind to proteins or nucleic acids, affecting their function. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzotriazol-1-yl)propanoic acid
  • 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(E)-1H-indol-3-ylmethylidene]propanehydrazide is unique due to its combination of benzotriazole and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C18H16N6O/c25-18(9-10-24-17-8-4-3-7-16(17)21-23-24)22-20-12-13-11-19-15-6-2-1-5-14(13)15/h1-8,11-12,19H,9-10H2,(H,22,25)/b20-12+

InChI Key

LPFPTZYELHMMDL-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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